Temocillin disodium salt

Vue d'ensemble

Description

La témocilline est une pénicilline résistante aux β-lactamases, introduite par Beecham et commercialisée par Eumedica Pharmaceuticals sous le nom de Negaban . Elle est principalement utilisée pour le traitement des bactéries Gram-négatives multirésistantes. La témocilline est une pénicilline 6-méthoxy et également une carboxypénicilline .

Méthodes De Préparation

Cette modification confère une stabilité contre une grande variété de β-lactamases, y compris les β-lactamases à spectre étendu, la carbapénémase de Klebsiella pneumoniae et les enzymes AmpC hyperproduites . La production industrielle de témocilline implique la fermentation de Penicillium chrysogenum suivie d'une modification chimique pour introduire le groupe méthoxy .

Analyse Des Réactions Chimiques

La témocilline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La témocilline peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de témocilline.

Substitution : La témocilline peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy et du groupe carboxyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Clinical Applications

-

Treatment of Infections :

- Urinary Tract Infections : Temocillin is effective for treating complicated urinary tract infections caused by resistant Gram-negative bacteria, including those producing ESBLs .

- Respiratory Infections : It has been utilized in managing lower respiratory tract infections .

- Bacteremia and Sepsis : Temocillin has shown promise in treating bacteremia associated with various infections .

- Microbiological Testing :

- Research on Resistance Mechanisms :

Case Study 1: Efficacy Against ESBL-Producing Strains

A study conducted at a university hospital in Brussels evaluated the in vitro activity of temocillin against 162 clinical isolates of ESBL-producing Escherichia coli over four years. The results indicated that 92% of the isolates were susceptible to temocillin, with MIC values demonstrating its effectiveness even against multi-resistant strains .

Case Study 2: Treatment Protocols

In a clinical trial comparing temocillin to cefotaxime for febrile urinary tract infections, both antibiotics exhibited similar adverse event profiles, suggesting that temocillin can be a safe alternative for outpatient treatment. Most reported side effects were mild to moderate, primarily gastrointestinal disturbances .

Comparative Analysis with Other Antibiotics

| Antibiotic | Spectrum of Activity | Resistance Profile |

|---|---|---|

| Temocillin | Effective against Gram-negative bacteria | Resistant to most β-lactamases |

| Carbapenems | Broad-spectrum including Gram-negative/positive | Resistance due to carbapenemases |

| Cefotaxime | Effective against many Gram-negative bacteria | Susceptible to ESBLs |

Mécanisme D'action

Temocillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the lysis and death of the bacterial cell. The methoxy group at the C6 position of temocillin provides resistance to β-lactamases, allowing it to remain effective against β-lactamase-producing bacteria .

Comparaison Avec Des Composés Similaires

La témocilline est unique parmi les antibiotiques β-lactames en raison de sa résistance aux β-lactamases. Des composés similaires comprennent :

Ticarcilline : Une autre carboxypénicilline, mais moins résistante aux β-lactamases.

Pipéracilline : Une uréidopénicilline ayant un spectre d'activité plus large, mais également moins résistante aux β-lactamases.

Céfotaxime : Une céphalosporine de troisième génération avec un mécanisme différent de résistance aux β-lactamases.

La résistance unique de la témocilline aux β-lactamases la rend particulièrement précieuse dans le traitement des infections causées par des bactéries Gram-négatives multirésistantes .

Activité Biologique

Temocillin disodium salt is a semisynthetic β-lactam antibiotic, specifically a carboxypenicillin, designed to be resistant to most β-lactamases. This compound is primarily effective against Gram-negative bacteria, including several multi-resistant strains. Understanding its biological activity is crucial for optimizing its clinical use, especially in treating infections caused by resistant organisms.

Temocillin functions similarly to other β-lactams by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. It interferes with the final stages of peptidoglycan assembly, leading to compromised cell wall integrity and subsequent bacterial lysis. The presence of a methoxy group enhances its stability against hydrolysis by certain β-lactamases, making it effective against extended-spectrum β-lactamase (ESBL)-producing bacteria .

Spectrum of Activity

Temocillin shows activity against a variety of Gram-negative bacteria, including:

- Escherichia coli

- Klebsiella pneumoniae

- Salmonella typhimurium

- Haemophilus influenzae

However, it is generally ineffective against Gram-positive bacteria and Pseudomonas aeruginosa due to inherent resistance mechanisms .

Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Bacteria

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 1.00 - 64.00 |

| H. influenzae (β-lactamase negative) | 0.25 - 0.50 |

| H. influenzae (β-lactamase positive) | 0.50 - 1.00 |

| S. aureus | >128.00 |

Pharmacokinetics

A study investigating the pharmacokinetics of temocillin in critically ill patients revealed significant insights into its distribution and efficacy:

- After a loading dose of 2 g administered intravenously over 30 minutes, followed by continuous infusion, the peak plasma concentration reached approximately 131.2 mg/L.

- The unbound fraction in plasma was about 56.4%, while in ascitic fluid, it was around 57.4%, indicating good penetration into body fluids.

- The probability of target attainment (PTA) for achieving effective concentrations was modeled using Monte Carlo simulations, suggesting that current dosing regimens could be optimized for better outcomes in specific patient populations .

Clinical Efficacy

Recent studies have highlighted temocillin's efficacy in treating infections caused by multidrug-resistant (MDR) Enterobacterales:

- A retrospective analysis showed a low early clinical failure rate (9.2%) among patients treated with temocillin for urinary tract infections (UTIs), particularly those caused by ESBL-producing strains.

- The study emphasized that temocillin remains a viable option for non-severe infections caused by MDR organisms when administered at appropriate doses (e.g., 2 g every 8 hours) .

Case Studies

-

Case Study on ESBL-producing E. coli :

A four-year study at a university hospital analyzed the in vitro activity of temocillin against clinical isolates of ESBL-producing E. coli, demonstrating consistent effectiveness with MIC values indicating susceptibility across various strains . -

Clinical Application in Septic Shock :

In critically ill patients with septic shock associated with complicated intra-abdominal infections, temocillin was administered following a pharmacokinetic model that optimized dosing based on renal function and infection severity, achieving effective concentrations in plasma and ascitic fluid .

Propriétés

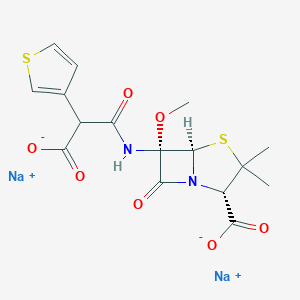

IUPAC Name |

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKFLJARNKCSS-DWPRYXJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009398 | |

| Record name | Negaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-78-5 | |

| Record name | Temocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Negaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Temocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.